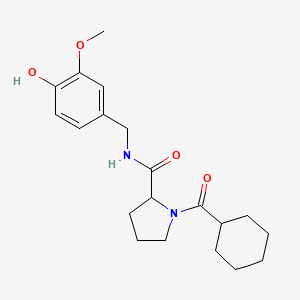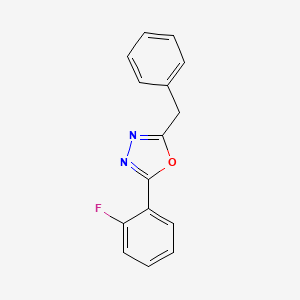
1-(cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide
Overview
Description
1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are known to play a key role in the regulation of inflammatory and oxidative stress responses.
Biochemical and Physiological Effects:
1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide in lab experiments is its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide. One of the directions is to investigate its potential therapeutic applications in various disease models such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, it is important to study its pharmacokinetic and pharmacodynamic properties to understand its mechanism of action and potential side effects. Finally, it is important to conduct clinical trials to evaluate its safety and efficacy in humans.
Scientific Research Applications
1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been tested in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines and oxidative stress markers. It has also been shown to protect neuronal cells from oxidative stress-induced damage.
properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-26-18-12-14(9-10-17(18)23)13-21-19(24)16-8-5-11-22(16)20(25)15-6-3-2-4-7-15/h9-10,12,15-16,23H,2-8,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRHQPCRKTVAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2CCCN2C(=O)C3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989417.png)
![methyl 5-methyl-2-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3989424.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3989429.png)
![4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3989433.png)
![1-(2-methoxyphenyl)-4-[1-(methylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B3989444.png)
![5-[(3-tert-butyl-5-methylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3989457.png)
![4-ethyl-5-[(1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3989465.png)
![N-[1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B3989470.png)
![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3989476.png)


![allyl 2-[3-hydroxy-5-(2-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989509.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B3989514.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3989516.png)